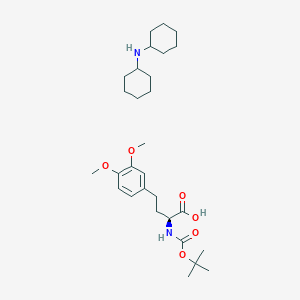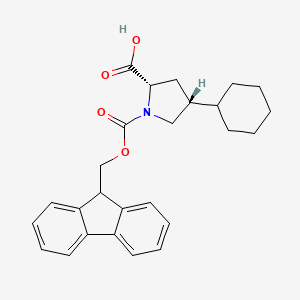
Trihexyl(octyl)phosphonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trihexyl(octyl)phosphonium chloride is a phosphonium-based ionic liquid with the chemical formula C₂₆H₅₆ClP. It is known for its unique properties, including high thermal stability, low volatility, and excellent solubility in organic solvents. This compound is often used in various industrial and scientific applications due to its ability to act as a catalyst, solvent, and extractant.
Mécanisme D'action
Target of Action
Trihexyl(octyl)phosphonium chloride is a phosphonium-based ionic liquid It’s known that such ionic liquids are often used in organic synthesis reactions or separation processes, where they interact with various reactants and catalysts .
Mode of Action
It’s known that phosphonium-based ionic liquids can act as phase transfer catalysts, facilitating the migration of a reactant from one phase to another . They can also serve as solvents in various chemical reactions .
Biochemical Pathways
In the context of its use in chemical reactions, it may influence various pathways depending on the specific reactants and conditions .
Result of Action
The results of this compound’s action are largely dependent on its application. In chemical reactions, it can facilitate the reaction process and improve the efficiency of the reaction . The specific molecular and cellular effects can vary widely based on the context of its use .
Action Environment
The action of this compound can be influenced by various environmental factors. The presence of oxygen leads to a lower thermal stability, while adding metal chlorides to the ionic liquid causes an increase in the thermal stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trihexyl(octyl)phosphonium chloride is typically synthesized through the reaction of trihexylphosphine with octyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product. The crude product is then purified through recrystallization or distillation to obtain high-purity this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process includes the use of high-purity starting materials and advanced purification techniques to ensure the final product meets the required specifications. The production process is designed to be efficient and environmentally friendly, minimizing waste and energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions
Trihexyl(octyl)phosphonium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Oxidizing Agents: For oxidation reactions, agents such as hydrogen peroxide or potassium permanganate may be used.
Reducing Agents: Reducing agents like sodium borohydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can produce trihexyl(octyl)phosphonium hydroxide, while reactions with amines can yield corresponding phosphonium amine derivatives .
Applications De Recherche Scientifique
Trihexyl(octyl)phosphonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in organic synthesis, particularly in reactions requiring high thermal stability and low volatility.
Biology: The compound is employed in the extraction and separation of biomolecules due to its excellent solubility properties.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is utilized in the extraction of metal ions, polymer inclusion membranes, and as a lubricant additive in various industrial processes
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trihexyl(tetradecyl)phosphonium chloride
- Trihexyl(tetradecyl)phosphonium bis(2,4,4-trimethylpentyl)phosphinate
- Trioctyl(dodecyl)phosphonium chloride
Uniqueness
Trihexyl(octyl)phosphonium chloride is unique due to its specific combination of trihexyl and octyl groups, which confer distinct solubility and thermal stability properties. Compared to similar compounds, it offers a balance of hydrophobicity and ionic character, making it suitable for a broader range of applications .
Propriétés
IUPAC Name |
trihexyl(octyl)phosphanium;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H56P.ClH/c1-5-9-13-17-18-22-26-27(23-19-14-10-6-2,24-20-15-11-7-3)25-21-16-12-8-4;/h5-26H2,1-4H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHKYZZEWNRUFC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[P+](CCCCCC)(CCCCCC)CCCCCC.[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H56ClP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-Methylbicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B6360596.png)




![Chloro[1,3-bis(cyclohexyl)2H-imidazol-2-ylidene]gold(I)](/img/structure/B6360638.png)

